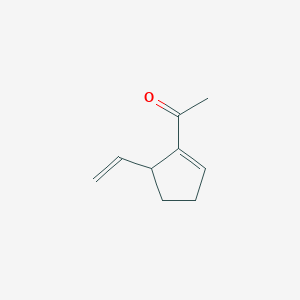

1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one

Description

1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one, also known as 1-acetylcyclopentene (CAS: 16112-10-0), is a cyclic ketone featuring a cyclopentene ring substituted with an acetyl group and an ethenyl moiety. Its molecular formula is $ \text{C}9\text{H}{10}\text{O} $, with an average molecular mass of 134.18 g/mol. The compound is structurally characterized by a conjugated diene system (cyclopentene and ethenyl groups) adjacent to the electron-withdrawing acetyl group, which influences its electronic properties and reactivity .

Properties

CAS No. |

597579-43-6 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1-(5-ethenylcyclopenten-1-yl)ethanone |

InChI |

InChI=1S/C9H12O/c1-3-8-5-4-6-9(8)7(2)10/h3,6,8H,1,4-5H2,2H3 |

InChI Key |

SWRJMRTUXAKTRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CCCC1C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Ethyl-substituted cyclopentene derivatives.

Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Polycyclic Aromatic Hydrocarbon (PAH) Systems

Compounds such as 1-(phenanthren-2-yl)ethan-1-one and 1-(pyren-2-yl)ethan-1-one () share the acetyl functional group but are attached to larger PAH systems. These derivatives exhibit extended π-conjugation, leading to distinct photophysical properties compared to 1-acetylcyclopentene. For example, PAH-based ethanones are used in synthesizing polycyclic aromatic hydrocarbons (AN-PAHs) via penta- and hexaannulation reactions, achieving yields of 60–80% under optimized conditions. In contrast, 1-acetylcyclopentene’s smaller ring system may limit its applicability in such extended conjugation strategies but offers advantages in steric accessibility for functionalization .

Heterocyclic Derivatives

- 1-(Benzofuran-2-yl)ethan-1-one oxime ethers (): These compounds demonstrate notable antimicrobial activity due to the benzofuran moiety’s electron-rich aromatic system. The acetyl group enhances solubility and facilitates oxime ether formation, achieving moderate yields (45–65%).

- Thiophene- and thiazole-linked ethanones (): Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one exhibit dual heterocyclic frameworks, enabling applications in optoelectronics. Their synthesis via general Procedure C (40°C, 18–24 hr) yields 55–70%, with brominated variants showing enhanced stability. The absence of a cyclopentene ring in these derivatives limits their strain-driven reactivity compared to 1-acetylcyclopentene .

Aryl-Substituted Ethanones

- 1-(4-Methoxyphenyl)-2-(2-(phenylthio)phenyl)ethan-1-one (): This compound highlights the role of aryl substituents in tuning electronic properties. The methoxy group enhances electron density, while the thioether moiety introduces steric bulk.

- Sulfonyl- and sulfinyl-substituted ethanones (): Derivatives like 1-(4-chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one exhibit unique sulfoxide/sulfone functionalities, enabling applications in catalysis. These compounds show higher melting points (e.g., 137–138°C for 1f) due to increased polarity, unlike 1-acetylcyclopentene, which exists as a liquid or low-melting solid .

Adamantyl and Piperazine Derivatives

- Adamantyl ethanones (): Rigid adamantane frameworks impart high thermal stability and lipophilicity, making these derivatives potent enzyme inhibitors. For example, 1-(adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one exhibits dual sulfoxide and pyridyl groups, achieving >95% purity via HPLC. In contrast, 1-acetylcyclopentene’s flexible ring system may limit its use in rigid receptor binding but offers synthetic versatility .

- Piperazine-linked ethanones (): Compounds like 1-(4-(4-(3-(4-benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one (QD10) are explored as histamine H3 receptor ligands. Their synthesis involves nucleophilic substitution (62% yield), with UPLC/MS purity >98%. The acetyl group in these derivatives enhances bioavailability, a feature shared with 1-acetylcyclopentene .

Comparative Data Table

Key Findings and Implications

Reactivity: 1-Acetylcyclopentene’s conjugated diene system enables strain-driven reactions (e.g., Diels-Alder), unlike PAH- or adamantyl-based ethanones, which rely on electronic or steric effects .

Applications : While PAH derivatives excel in materials science, and adamantyl/piperazine compounds target biomedical applications, 1-acetylcyclopentene’s niche lies in modular synthesis due to its balanced steric and electronic profile .

Synthetic Flexibility: Heterocyclic and aryl-substituted ethanones require multi-step syntheses (e.g., annulation, cross-coupling), whereas 1-acetylcyclopentene’s simpler structure allows streamlined functionalization .

Biological Activity

1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula , featuring a cyclopentene moiety substituted with an ethenyl group. Its structure suggests potential reactivity that could influence biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer properties : Inducing apoptosis in cancer cells.

- Antimicrobial effects : Showing activity against various bacterial strains.

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases leading to cell death.

Case Studies

A study involving derivatives of similar compounds found that they exhibited selective cytotoxicity towards K562 leukemia cells while sparing normal keratinocytes (HaCaT cells). The study utilized several assays, including:

- MTT Assay : To measure cell viability.

- Caspase Activity Assays : To evaluate apoptosis induction.

Results indicated that compounds structurally related to this compound could reduce cell viability significantly in cancerous cells without affecting normal cells, highlighting their potential as selective anticancer agents .

Spectrum of Activity

The compound has shown moderate antimicrobial activity against Gram-positive bacteria. In vitro studies have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL against various strains, indicating its potential as an antimicrobial agent .

Comparative Analysis

A comparative study of several compounds revealed that those with structural similarities to this compound exhibited varying degrees of antimicrobial efficacy. This suggests that modifications in the molecular structure can significantly influence biological activity .

Data Tables

| Activity Type | Cell Line/Organism | Effect Observed | Assay Used |

|---|---|---|---|

| Anticancer | K562 | Induction of apoptosis | MTT, Caspase Assay |

| Antimicrobial | Gram-positive bacteria | Moderate activity | MIC Testing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.